
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide, also known as FMMPB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide is not fully understood, but it is thought to act through multiple pathways. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide induces apoptosis by activating caspase-3 and inhibiting the Akt/mTOR pathway. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has neuroprotective properties and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has advantages and limitations for lab experiments. The advantages include its potential use in treating various diseases, its ability to inhibit the growth of cancer cells, and its neuroprotective properties. The limitations include its unknown long-term effects, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide research. In cancer research, future studies could focus on the development of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide as a potential cancer treatment. In inflammation research, future studies could focus on the use of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to treat chronic inflammatory diseases. In neurological disorder research, future studies could focus on the use of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future studies could focus on the optimization of the synthesis method of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to improve its yield and purity.
Méthodes De Synthèse
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-phenylamine. The final step involves the introduction of a fluorine atom to the compound through a nucleophilic substitution reaction.
Applications De Recherche Scientifique
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have neuroprotective properties and can improve cognitive function.
Propriétés
IUPAC Name |
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZMGNJJGQRQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
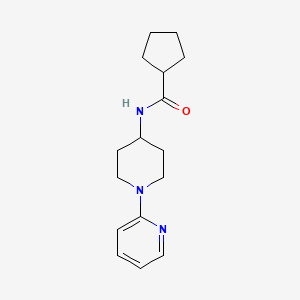
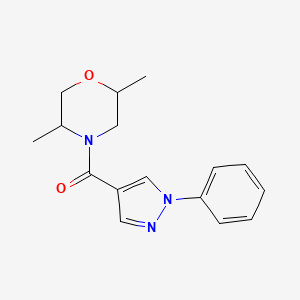
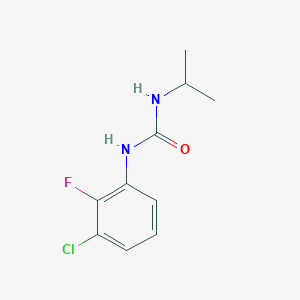
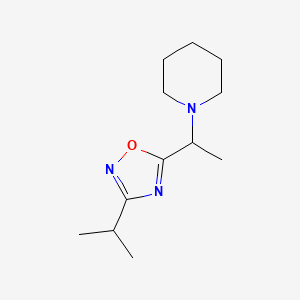
![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
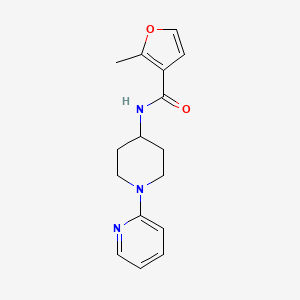
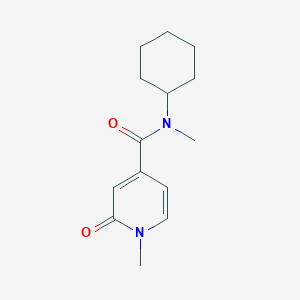
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)
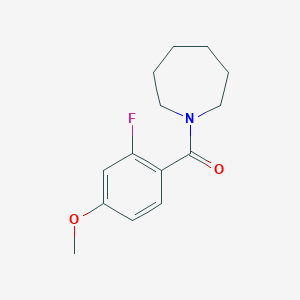
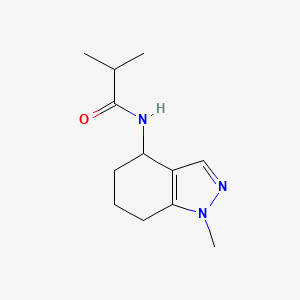
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)